molecular formula C17H11F3O3 B184656 7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 220001-53-6

7-(benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B184656
CAS No.: 220001-53-6
M. Wt: 320.26 g/mol
InChI Key: WVKLERKKJXUPIK-UHFFFAOYSA-N
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Description

7-Benzyloxy-4-(trifluoromethyl)coumarin: is a synthetic organic compound belonging to the coumarin family. It is characterized by the presence of a benzyloxy group at the 7th position and a trifluoromethyl group at the 4th position on the coumarin backbone. This compound is known for its fluorescent properties and is widely used as a substrate in various biochemical assays, particularly those involving cytochrome P450 enzymes .

Scientific Research Applications

Chemistry: 7-Benzyloxy-4-(trifluoromethyl)coumarin is used as a fluorescent probe in various chemical assays. Its fluorescence properties make it suitable for studying enzyme kinetics and reaction mechanisms .

Biology: In biological research, this compound is employed as a substrate for cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. It is used to measure enzyme activity and to screen for enzyme inhibitors .

Medicine: While direct medical applications are limited, the compound’s role in enzyme assays contributes to drug discovery and development. It helps in identifying potential drug candidates and understanding their metabolism .

Industry: In the industrial sector, 7-Benzyloxy-4-(trifluoromethyl)coumarin is used in the development of fluorescent dyes and sensors. Its unique properties make it valuable in creating materials for imaging and diagnostic applications .

Safety and Hazards

The safety information provided indicates that 7-BFC is classified as Acute Tox. 4 Oral . The hazard statements include H302 + H312 + H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352 + P312, and P304 + P340 + P312 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-4-(trifluoromethyl)coumarin typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with benzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 7-Benzyloxy-4-(trifluoromethyl)coumarin are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Comparison: 7-Benzyloxy-4-(trifluoromethyl)coumarin is unique due to its benzyloxy group, which enhances its fluorescent properties and makes it a suitable substrate for specific cytochrome P450 enzymes. In comparison, 7-Ethoxy-4-(trifluoromethyl)coumarin and 7-Hydroxy-4-(trifluoromethyl)coumarin have different substituents that affect their reactivity and applications. 7-Amino-4-(trifluoromethyl)coumarin, on the other hand, has an amino group that imparts different chemical and biological properties .

Properties

IUPAC Name

7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O3/c18-17(19,20)14-9-16(21)23-15-8-12(6-7-13(14)15)22-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKLERKKJXUPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357260
Record name 7-Benzyloxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220001-53-6
Record name 7-Benzyloxy-4-trifluoromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Benzyloxy)-4-(trifluoromethyl)-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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